VU6001966

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

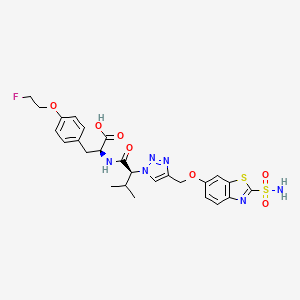

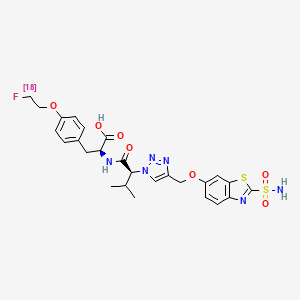

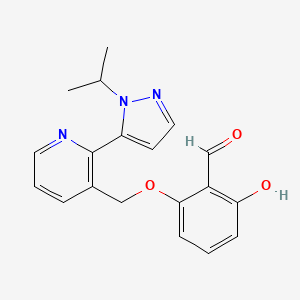

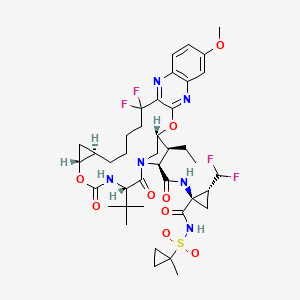

VU 6001966 est un modulateur allostérique négatif puissant et sélectif du récepteur métabotropique du glutamate 2 (mGlu2). Il a une valeur IC50 de 78 nM pour mGlu2 et présente une sélectivité plus de 350 fois supérieure pour mGlu2 par rapport à mGlu3 . Ce composé est connu pour sa capacité à traverser la barrière hémato-encéphalique et a été utilisé comme traceur dans des études de tomographie par émission de positons (TEP) .

Applications De Recherche Scientifique

VU 6001966 has several scientific research applications:

Chemistry: Used as a tool compound to study the modulation of mGlu2 receptors.

Biology: Helps in understanding the role of mGlu2 receptors in various biological processes.

Industry: Utilized in the development of PET tracers for imaging studies.

Mécanisme D'action

Target of Action

VU6001966 primarily targets the metabotropic glutamate receptor 2 (mGlu2) . This receptor is part of the G protein-coupled receptor family and plays a crucial role in the central nervous system. It is involved in various neurological processes, including cognition, anxiety, and perception of pain .

Mode of Action

This compound acts as a negative allosteric modulator of the mGlu2 receptor . This means it binds to a site on the receptor separate from the active site, leading to a conformational change that reduces the receptor’s activity. Specifically, this compound has an IC50 of 78 nM for mGlu2, indicating a high degree of potency .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic neurotransmission pathway, mediated by the mGlu2 receptor . By acting as a negative allosteric modulator, this compound reduces the activity of this pathway, which can have downstream effects on various neurological processes.

Pharmacokinetics

This compound exhibits excellent central nervous system (CNS) penetration . This property is crucial for its effectiveness, as it allows the compound to cross the blood-brain barrier and exert its effects directly on the mGlu2 receptors in the brain .

Result of Action

The molecular effect of this compound is the reduction of mGlu2 receptor activity . On a cellular level, this leads to changes in glutamatergic neurotransmission. Notably, this compound has been observed to induce antidepressant-like effects in mouse models of chronic stress .

Analyse Biochimique

Biochemical Properties

VU6001966 interacts with the mGlu2 receptor, a type of metabotropic glutamate receptor . As a negative allosteric modulator, it binds to a site on the receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate .

Cellular Effects

In cellular processes, this compound influences cell function by modulating the activity of mGlu2 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the mGlu2 receptor and modulating its response to glutamate . This can result in changes in gene expression and cellular signaling .

Méthodes De Préparation

La synthèse de VU 6001966 implique une série de réactions chimiques à partir de précurseurs disponibles dans le commerce. Les étapes clés incluent la formation d'un noyau de picolinamide, suivie d'une fonctionnalisation pour introduire les substituants nécessaires . La voie de synthèse implique généralement:

- Formation du noyau de picolinamide.

- Introduction de l'atome de fluor et d'autres substituants.

- Purification finale pour atteindre une pureté élevée (≥98 %) .

Les méthodes de production industrielle de VU 6001966 ne sont pas largement documentées, mais la synthèse suit généralement des étapes similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

VU 6001966 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels.

Substitution: Des réactifs courants tels que les halogènes peuvent être utilisés pour substituer des atomes spécifiques dans la molécule.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

VU 6001966 a plusieurs applications de recherche scientifique:

Chimie: Utilisé comme composé outil pour étudier la modulation des récepteurs mGlu2.

Biologie: Aide à comprendre le rôle des récepteurs mGlu2 dans divers processus biologiques.

Industrie: Utilisé dans le développement de traceurs TEP pour les études d'imagerie.

Mécanisme d'action

VU 6001966 exerce ses effets en se liant au récepteur mGlu2 et en agissant comme un modulateur allostérique négatif. Cela signifie qu'il se lie à un site sur le récepteur différent du site actif et réduit l'activité du récepteur . Les cibles moléculaires impliquées comprennent le récepteur mGlu2, et les voies affectées sont celles liées à la signalisation du glutamate dans le système nerveux central .

Comparaison Avec Des Composés Similaires

VU 6001966 est unique en raison de sa forte sélectivité pour mGlu2 par rapport à mGlu3 et de sa capacité à traverser la barrière hémato-encéphalique. Des composés similaires comprennent:

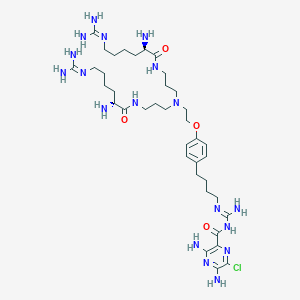

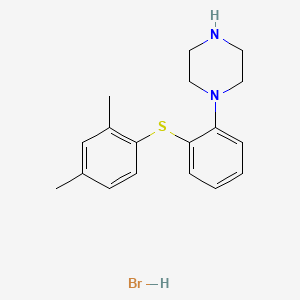

VU 0422288: Un autre modulateur allostérique négatif de mGlu2 avec une sélectivité et une puissance différentes.

VU 0486321: Un composé aux propriétés similaires mais avec des profils pharmacocinétiques différents.

Ces composés partagent la capacité de moduler les récepteurs mGlu2 mais diffèrent par leur sélectivité, leur puissance et leurs propriétés pharmacocinétiques.

Propriétés

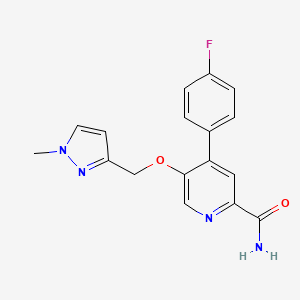

IUPAC Name |

4-(4-fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c1-22-7-6-13(21-22)10-24-16-9-20-15(17(19)23)8-14(16)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSNPJKQBYVHBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)COC2=CN=C(C=C2C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: VU6001966 binds to an allosteric site on the mGlu2 receptor, distinct from the glutamate binding site [, ]. This binding allosterically modulates receptor function, decreasing its affinity for glutamate and reducing downstream signaling [, ]. As mGlu2 receptors are predominantly pre-synaptic and negatively regulate glutamate release, this compound ultimately leads to increased glutamatergic signaling [, ].

A: Researchers have investigated SAR by modifying the core structure of VU6001192, a precursor to this compound []. These modifications led to the development of a simplified scaffold with improved potency and CNS penetration. For example, replacing the benzodiazepine core of VU6001192 with a truncated picolinamide core resulted in this compound, exhibiting improved mGlu2 inhibition (IC50 = 78 nM) and CNS penetration (Kp = 1.9) [].

A: Yes, this compound has been successfully employed in preclinical studies. For example, it attenuated the interoceptive effects of alcohol in rats, suggesting that mGlu2 modulation may play a role in alcohol use disorder []. Additionally, systemic administration of this compound enhanced the acquisition of trace-fear conditioning learning in mice, highlighting the potential of mGlu2 modulation for cognitive enhancement [].

A: this compound's selectivity for mGlu2 and favorable pharmacological properties make it a promising tool compound for studying mGlu2 function in vivo []. Its successful application in animal models of alcohol use disorder and cognitive impairment suggests potential therapeutic applications in these areas [, ]. Additionally, the development of a positron emission tomography (PET) ligand based on the this compound scaffold, [11C]13, allows for in vivo imaging of mGlu2 distribution and occupancy in the brain, paving the way for translational research in humans [, ].

A: While this compound demonstrates excellent selectivity for mGlu2 over mGlu3, it's essential to acknowledge its limitations. The compound's long-term effects and potential toxicity profile require further investigation []. Additionally, the development of specific and sensitive analytical methods for quantifying this compound in biological samples is crucial for accurately assessing its pharmacokinetic properties and ensuring reliable research outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)